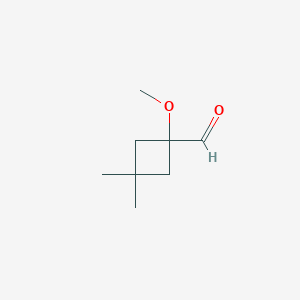

1-Methoxy-3,3-dimethylcyclobutane-1-carbaldehyde

Description

1-Methoxy-3,3-dimethylcyclobutane-1-carbaldehyde (C₈H₁₄O₂) is a cyclobutane derivative featuring a methoxy group and an aldehyde substituent at position 1, along with two methyl groups at position 2. Its SMILES notation is CC1(CC(C1)(C=O)OC)C, and its InChIKey is HYZOOGINTKVLEO-UHFFFAOYSA-N . The compound exhibits a strained cyclobutane ring, influencing its reactivity and stability. Predicted collision cross-section (CCS) values for its adducts range from 128.2 Ų ([M-H]⁻) to 137.0 Ų ([M+NH₄]⁺), reflecting its molecular conformation and size .

Properties

IUPAC Name |

1-methoxy-3,3-dimethylcyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(2)4-8(5-7,6-9)10-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZOOGINTKVLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934653-88-9 | |

| Record name | 1-methoxy-3,3-dimethylcyclobutane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Methoxy-3,3-dimethylcyclobutane-1-carbaldehyde typically involves the following steps:

Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through .

Substitution Reactions:

Formylation: The final step involves the formylation of the cyclobutane ring to introduce the carbaldehyde group. This can be achieved using formylating agents such as formic acid or its derivatives under controlled conditions.

Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Methoxy-3,3-dimethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methoxy-3,3-dimethylcyclobutane-1-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic synthesis reactions.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving aldehyde-containing compounds.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-3,3-dimethylcyclobutane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The carbaldehyde group can form covalent bonds with nucleophilic sites on target molecules, while the methoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde

Key Differences :

Implications :

- The reduced strain in the cyclopentane ring may lower reactivity in ring-opening or strain-driven reactions.

3,3-Dimethylcyclobutane-1-carbaldehyde

Key Differences :

Implications :

- Higher reactivity in aldehyde-specific reactions (e.g., condensations) due to reduced steric and electronic hindrance.

- Potential differences in solubility and stability compared to the methoxy-containing analog.

Cyclohexane Derivatives (e.g., Dimethyl Cyclohexane-1,4-dicarboxylate)

Key Differences :

Implications :

- Cyclohexane derivatives are more suited for applications requiring conformational flexibility rather than aldehyde-driven chemistry.

Comparative Data Table

Biological Activity

1-Methoxy-3,3-dimethylcyclobutane-1-carbaldehyde is a compound of interest in the field of organic chemistry and medicinal research. Its unique structural properties may contribute to various biological activities, making it a candidate for further investigation in therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₄O₂

- SMILES Notation : CC1(CC(C1)(C=O)OC)C

- InChI : InChI=1S/C8H14O2/c1-7(2)4-8(5-7,6-9)10-3/h6H,4-5H2,1-3H3

Biological Activity Overview

The biological activity of 1-Methoxy-3,3-dimethylcyclobutane-1-carbaldehyde has been explored in various contexts, particularly its potential roles in enzyme interactions and metabolic pathways.

The compound may exert its biological effects through:

- Enzyme Modulation : It can interact with specific enzymes or receptors, potentially acting as an inhibitor or activator.

- Pathway Influence : By modulating key biochemical pathways, it may influence metabolic processes essential for cellular function.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 1-Methoxy-3,3-dimethylcyclobutane-1-carbaldehyde. Preliminary results indicate that it may exhibit activity against a range of bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Potential

Research has also focused on the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

Mechanistic studies indicate that the compound may trigger caspase-dependent pathways leading to programmed cell death.

Case Studies

A notable case study involved the synthesis and evaluation of analogs of 1-Methoxy-3,3-dimethylcyclobutane-1-carbaldehyde. Researchers modified the compound's structure to enhance its biological activity and reduce toxicity. The results demonstrated improved efficacy against cancer cell lines while maintaining lower toxicity levels in normal cells.

Q & A

Q. What are the key synthetic routes for 1-Methoxy-3,3-dimethylcyclobutane-1-carbaldehyde, and how are reaction conditions optimized?

Answer: The synthesis typically involves cyclobutane ring formation followed by functionalization. A common approach includes:

Cyclization : Using [2+2] photocycloaddition or thermal methods to form the cyclobutane core.

Methoxy and Methyl Group Introduction : Alkylation or nucleophilic substitution under controlled conditions (e.g., NaH/DMF for methoxy groups) .

Aldehyde Formation : Oxidation of a primary alcohol precursor (e.g., using PCC or Swern oxidation) .

Optimization : Reaction time, temperature (e.g., reflux at 80–100°C), and stoichiometry are critical. Microwave-assisted synthesis (e.g., 50–100 W, 10–30 min) can improve yield and reduce side products .

Q. What spectroscopic techniques are essential for characterizing 1-Methoxy-3,3-dimethylcyclobutane-1-carbaldehyde?

Answer: Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxy (δ 3.2–3.5 ppm) and aldehyde protons (δ 9.5–10.5 ppm).

- ¹³C NMR : Confirms carbonyl (δ 190–210 ppm) and quaternary carbons .

- IR Spectroscopy : Detects C=O stretching (~1700 cm⁻¹) and C-O (methoxy) (~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ for C₉H₁₄O₂) .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent aldehyde oxidation .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to light/moisture .

Advanced Research Questions

Q. How can researchers address low yields during the oxidation step to form the aldehyde group?

Answer: Common challenges and solutions:

- Side Reactions : Competing over-oxidation or dimerization. Use milder oxidants (e.g., TEMPO/NaClO) .

- Optimization :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysts : Additives like pyridine stabilize reactive intermediates .

- Microwave Assistance : Reduces reaction time and improves selectivity (e.g., 80°C, 15 min) .

Q. How to resolve discrepancies in NMR data when analyzing diastereomers of this compound?

Answer:

- 2D NMR : Use NOESY or ROESY to distinguish steric interactions between methoxy and methyl groups .

- Chiral Chromatography : Separate enantiomers using columns with cellulose-based stationary phases.

- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., Gaussian09) .

Q. What strategies stabilize the aldehyde group during multistep syntheses?

Answer:

- Protective Groups : Temporarily convert the aldehyde to an acetal or oxime .

- Inert Conditions : Conduct reactions under N₂ and use degassed solvents.

- Low-Temperature Workup : Quench oxidation steps at 0–5°C to minimize degradation .

Q. How does the methoxy group influence the compound’s conformational stability?

Answer:

- Steric Effects : The methoxy group introduces torsional strain, favoring a "twist-boat" cyclobutane conformation.

- Electron Donation : Stabilizes partial positive charge on the carbonyl carbon, enhancing electrophilicity .

- X-ray Data : Crystallography reveals bond angles (~88° for cyclobutane ring) and intermolecular H-bonding .

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., in water vs. DMSO) .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.